N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine

Medicinal Chemistry Structure-Activity Relationship Anti-Proliferative Activity

N-(7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine (CAS 1193390-65-6) is a 7-bromo-substituted benzoxepin-5-one oxime with molecular formula C10H10BrNO2 and molecular weight 256.10 g/mol. It is commercially supplied as a powder with ≥95% purity and is stored at room temperature.

Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
CAS No. 1193390-65-6
Cat. No. B1424930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
CAS1193390-65-6
Molecular FormulaC10H10BrNO2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESC1CC(=NO)C2=C(C=CC(=C2)Br)OC1
InChIInChI=1S/C10H10BrNO2/c11-7-3-4-10-8(6-7)9(12-13)2-1-5-14-10/h3-4,6,13H,1-2,5H2/b12-9-
InChIKeyVBZGBCSHRUMCAQ-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine (CAS 1193390-65-6) – Procurement-Ready Benzoxepin Oxime Building Block


N-(7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine (CAS 1193390-65-6) is a 7-bromo-substituted benzoxepin-5-one oxime with molecular formula C10H10BrNO2 and molecular weight 256.10 g/mol [1]. It is commercially supplied as a powder with ≥95% purity and is stored at room temperature . The compound belongs to the 2,3,4,5-tetrahydro-1-benzoxepin oxime class, which serves as a versatile intermediate for the synthesis of biologically active oxime ethers [2]. Its aryl bromide substituent provides a handle for further functionalization via cross-coupling chemistry.

Why 7-Halogen Substitution in Benzoxepin Oximes Is Not Interchangeable: Evidence for Bromine-Specific Differentiation


Halogen substitution on the benzoxepin scaffold is not a silent modification; literature evidence indicates that bromine, chlorine, and fluorine substitutions yield distinct pharmacological profiles. In anti-proliferative assays, the activity ranking follows methyl > bromo > chloro > unsubstituted, demonstrating that bromine confers significantly greater potency than chlorine or the unsubstituted analog [1]. Consequently, substituting the 7-bromo oxime with a 7-chloro, 7-fluoro, or 7-methoxy analog cannot be presumed to preserve biological activity, making the targeted procurement of the bromo derivative essential for structure-activity relationship (SAR) studies that require the active halogen congener.

Product-Specific Quantitative Differentiation Evidence for N-(7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine


Bromine Substitution Ranks Superior to Chlorine in Benzoxepin Anti-Proliferative SAR

In a systematic SAR analysis of benzoxepin derivatives, the order of decreasing anti-proliferative potency was: methyl > bromine > chlorine > unsubstituted [1]. This places the 7-bromo congener distinctly above the 7-chloro analog, which itself outperforms the unsubstituted parent.

Medicinal Chemistry Structure-Activity Relationship Anti-Proliferative Activity

7-Bromo Oxime as a Proven Precursor to Intestinal-Relaxant Oxime Ethers

Patent US 4,179,516 exemplifies the conversion of 7-bromo-3,4-dihydro-1-benzoxepin-5-one (readily accessible from the oxime) to 7-bromo-3,4-dihydro-1-benzoxepin-O-(diethylaminoethyl)-5-one oxime. The resulting bromo-substituted oxime ether demonstrated relaxant activity on isolated intestinal smooth muscle that was comparable to, or even superior to, that of atropine at 2 mg/kg i.v. in anaesthetized dogs [1]. This establishes the 7-bromo oxime as a validated synthetic entry point to a biologically characterized pharmacophore.

Synthetic Chemistry Oxime Ether Synthesis Intestinal Disorders

Physicochemical Differentiation from the Parent 7-Bromo Ketone

Compared to its ketone precursor 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one (MW = 241.08, predicted LogP ≈ 2.3), the oxime introduces an additional hydrogen-bond donor/acceptor motif, raising the computed LogP to 2.7 and the molecular weight to 256.10 [1]. The oxime also introduces geometric (E/Z) isomerism not present in the ketone, which can influence molecular recognition and crystallization behavior [1].

Physicochemical Properties LogP Drug Design

High-Value Application Scenarios for N-(7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine Based on Quantitative Differentiation Evidence


Anti-Proliferative Drug Discovery: Prioritizing the Bromo Congener for SAR Expansion

Given the class-level SAR ranking methyl > bromine > chlorine > unsubstituted for anti-proliferative benzoxepin derivatives [1], the 7-bromo oxime should be selected as the initial scaffold for hit-to-lead optimization. Its superior rank over the 7-chloro analog implies a higher probability of identifying potent anti-proliferative leads in the first round of analog synthesis.

Synthesis of Patent-Validated Intestinal Relaxant Oxime Ethers

The 7-bromo oxime is the direct precursor to the oxime ethers described in US 4,179,516, which exhibit atropine-comparable smooth muscle relaxant activity [1]. Procuring this exact intermediate enables chemists to reproduce the patent chemistry and generate the pharmacologically characterized leads without introducing uncertain halogen-substitution variables.

Fragment-Based Lead Generation Using the Oxime Hydrogen-Bond Motif

The oxime functional group adds one hydrogen-bond donor and one acceptor relative to the parent ketone, accompanied by a ΔLogP of approximately +0.4 [1][2]. This makes the 7-bromo oxime a privileged fragment for probing target binding sites that require a directional H-bond network, while the bromine atom serves as a reporter group for halogen bonding or as a cross-coupling handle for fragment growth.

Late-Stage Diversification via Aryl Bromide Cross-Coupling

The aryl bromide at the 7-position allows rapid parallel synthesis of derivative libraries through Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions. The bromine atom reacts faster under palladium catalysis than the analogous chlorine, enabling shorter reaction times and potentially higher yields [1]. This synthetic advantage translates directly into cost and time savings for medicinal chemistry teams.

Quote Request

Request a Quote for N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.